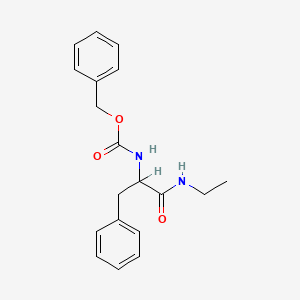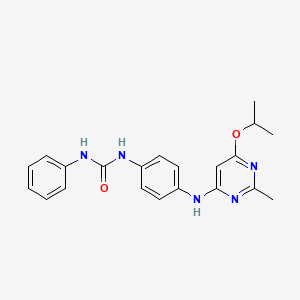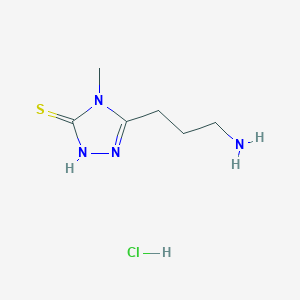
5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned seems to be a derivative of N-(3-Aminopropyl)methacrylamide Hydrochloride . This compound is typically used in the synthesis of polymers and has applications in materials science and biocompatible materials research .
Molecular Structure Analysis
The molecular structure of a similar compound, N-(3-Aminopropyl)methacrylamide Hydrochloride, has been analyzed . Its molecular formula is C7H14N2O.HCl and its molecular weight is 178.66 . The compound is a solid at 20°C and should be stored under inert gas .
Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and depend on the specific conditions and reagents used . For example, N-(3-Aminopropyl)methacrylamide Hydrochloride can react with a cross-linker and initiators to form a polymer .
Physical And Chemical Properties Analysis
N-(3-Aminopropyl)methacrylamide Hydrochloride is a white to light yellow powder or crystal . It is air sensitive, hygroscopic, and heat sensitive .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of triazole derivatives is in the field of corrosion inhibition. For instance, a study on the electrochemical, ToF-SIMS (time of flight-secondary ion mass spectrometry), and computational analysis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) demonstrated its effectiveness as a novel corrosion inhibitor for copper in a saline solution. The study revealed that AMTT exhibited a corrosion inhibition efficiency of over 94% at certain concentrations, highlighting its potential as a protective agent against corrosion in metal surfaces (Chauhan et al., 2019).
Antimicrobial and Pharmacological Activities
Triazole derivatives have also been explored for their antimicrobial and pharmacological properties. For example, the synthesis and pharmacological study of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole revealed their potential antimicrobial and antitubercular activities, suggesting their applicability in developing new therapeutic agents (Dave et al., 2007).
Material Science and Biopolymer Modification
Another study focused on triazole modified chitosan, an innovative biopolymer synthesized through the chemical modification of chitosan using 4-amino-5-methyl-1,2,4-triazole-3-thiol. This modified biopolymer showed significant corrosion inhibition efficiency on carbon steel in hydrochloric acid, with a maximum efficiency of over 95%. This research illustrates the potential of triazole compounds in enhancing the properties of biopolymers for various industrial applications (Chauhan et al., 2019).
Luminescent and Nonlinear Optical Properties
The synthesis and characterization of triazole derivatives also extend to their application in understanding luminescent and nonlinear optical properties. A combined experimental and DFT study on 4-amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione explored its photophysical properties, revealing insights into its geometric, electronic, and nonlinear optical properties. This compound displayed a significantly higher first static hyperpolarizability than urea, indicating its potential use in nonlinear optical materials (Nadeem et al., 2017).
Mecanismo De Acción
Target of Action
The compound “5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride” could potentially interact with various biological targets due to the presence of the 1,2,4-triazole moiety, which is known to exhibit diverse biological activities . .
Mode of Action
The 1,2,4-triazole moiety is known to interact with various enzymes and receptors, potentially altering their function .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds containing a 1,2,4-triazole moiety have been found to interfere with various biochemical pathways, including those involved in inflammation, cancer, and viral infections .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-aminopropyl)-4-methyl-1H-1,2,4-triazole-5-thione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.ClH/c1-10-5(3-2-4-7)8-9-6(10)11;/h2-4,7H2,1H3,(H,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTILVSKYFPVVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea](/img/structure/B2583206.png)
![4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2583208.png)
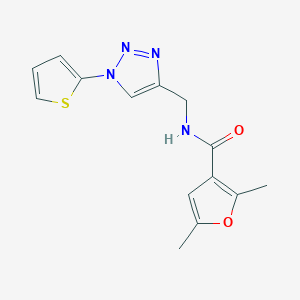
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2583211.png)
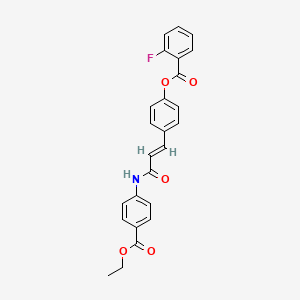

![(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2583215.png)
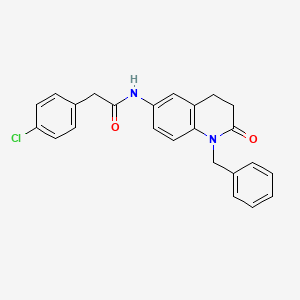
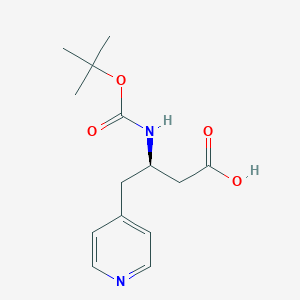
![(4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B2583219.png)
